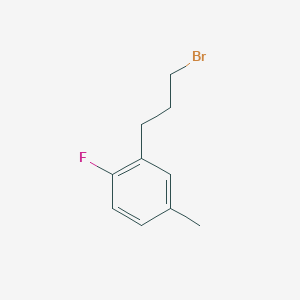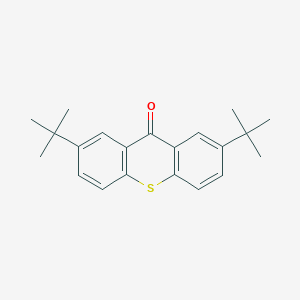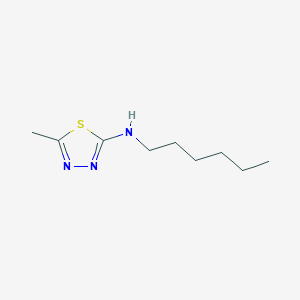
Thien-2-yl-hydroxyacetonitrile
Vue d'ensemble
Description
Thien-2-yl-hydroxyacetonitrile is an organic compound that features a thiophene ring substituted with a hydroxyacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thien-2-yl-hydroxyacetonitrile can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with cyanide sources in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Thien-2-yl-hydroxyacetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding thiophene derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The hydroxy group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include thiophene derivatives, primary amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Thien-2-yl-hydroxyacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of materials with specific electronic properties, such as conducting polymers.
Mécanisme D'action
The mechanism of action of Thien-2-yl-hydroxyacetonitrile involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
Thiophene-2-carbaldehyde: This compound shares the thiophene ring but has an aldehyde group instead of the hydroxyacetonitrile group.
Uniqueness: Thien-2-yl-hydroxyacetonitrile is unique due to the presence of both the thiophene ring and the hydroxyacetonitrile group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Formule moléculaire |
C6H5NOS |
|---|---|
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
2-hydroxy-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C6H5NOS/c7-4-5(8)6-2-1-3-9-6/h1-3,5,8H |
Clé InChI |
MDOLBFYWOIYESI-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(C#N)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Imidazo[1,2-a]pyridine-3-propanoic acid](/img/structure/B8640752.png)
![3-(1H-pyrrolo[2,3-b]pyridin-4-ylamino)thiophene-2-carboxylic acid](/img/structure/B8640759.png)





